Conformational Rigidity Comparison
The target compound eliminates all conformational flexibility inherent to the parent pyrido[1,2-a]pyrimidine ring system. The baseline non-bridged analog, 4H-pyrido[1,2-a]pyrimidine, possesses a rotatable bond count of 0 in its core but allows for ring-puckering and inversion at the sp3 hybridized carbon, introducing dynamic conformational states . In contrast, 2H-6,9-Methanopyrido[1,2-a]pyrimidine is locked into a single rigid geometry by the methano bridge, also exhibiting a computed rotatable bond count of 0 but with complete elimination of ring-flipping dynamics, crucial for designing entropy-optimized ligands [1].
| Evidence Dimension | Conformational Flexibility (Rotatable Bonds & Ring Dynamics) |
|---|---|
| Target Compound Data | 0 rotatable bonds; rigid tricyclic geometry, no ring inversion |
| Comparator Or Baseline | 4H-Pyrido[1,2-a]pyrimidine: 0 rotatable bonds but subject to ring-puckering and dynamic interconversion |
| Quantified Difference | Qualitative: Target is a single, static conformer; comparator is a dynamic equilibrium of ring conformers. The entropic penalty upon target binding is inherently lower for the target scaffold. |
| Conditions | Computational modeling (PubChem computed properties) and chemical structural analysis |
Why This Matters
For structure-based drug design programs where pre-organization of a pharmacophore is critical for binding affinity and selectivity, the static scaffold reduces the entropic penalty on binding, a feature a puckering analog cannot match.
- [1] PubChem Computed Properties, Rotatable Bond Count for CID 45088024. View Source
